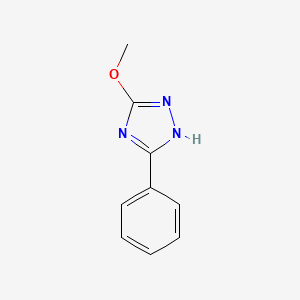
3-methoxy-5-phenyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-5-phenyl-4H-1,2,4-triazole (MPT) is an organic compound with a unique structure and a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biology. MPT is a heterocyclic compound composed of a five-membered ring with a nitrogen atom at the center, and three carbon atoms and one oxygen atom on the perimeter. MPT has been studied extensively due to its interesting and useful properties, such as its ability to act as a catalyst and its ability to form stable complexes with transition metals.
科学的研究の応用
3-methoxy-5-phenyl-4H-1,2,4-triazole has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and biology. In organic synthesis, this compound is used as a catalyst for the formation of 1,2,4-triazole rings. In medicinal chemistry, this compound is used as a ligand in the preparation of metal complexes, which are then used in drug design and development. In biology, this compound has been used in the synthesis of DNA, RNA, and proteins, as well as in the study of enzyme-catalyzed reactions.
作用機序
The mechanism of action of 3-methoxy-5-phenyl-4H-1,2,4-triazole is not completely understood. However, it is believed that the 1,2,4-triazole ring of this compound is able to form stable complexes with transition metals, which then act as catalysts for the formation of various organic compounds. Additionally, this compound has been shown to act as a Lewis acid, meaning that it can accept electrons from other molecules and facilitate the formation of new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be non-toxic and non-mutagenic in mammalian cells, suggesting that it is safe for use in laboratory experiments. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, and may have potential therapeutic applications in the future.
実験室実験の利点と制限
The main advantage of using 3-methoxy-5-phenyl-4H-1,2,4-triazole in laboratory experiments is its ability to form stable complexes with transition metals, which can then be used as catalysts for the synthesis of various organic compounds. Additionally, this compound is non-toxic and non-mutagenic, making it safe for use in laboratory experiments. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
将来の方向性
The potential future directions for 3-methoxy-5-phenyl-4H-1,2,4-triazole research include the development of new synthesis methods, the exploration of its anti-inflammatory and anti-cancer properties, and the investigation of its potential therapeutic applications. Additionally, further research into the mechanism of action of this compound could lead to the development of new catalysts for organic synthesis. Finally, further investigation into the biochemical and physiological effects of this compound could lead to the development of new drugs and treatments.
合成法
3-methoxy-5-phenyl-4H-1,2,4-triazole can be synthesized in several different ways. The most common method is the reaction of aryl halides with sodium azide in aqueous media. This reaction is known as the Huisgen cycloaddition and yields a 1,2,4-triazole ring. Another method is the reaction of aryl halides with sodium azide in aqueous media, followed by a catalytic reduction with palladium or copper. This method yields a 1,3-dipolar cycloaddition product. Finally, this compound can also be synthesized through a palladium-catalyzed reaction of aryl halides with sodium azide in aqueous media.
特性
IUPAC Name |
3-methoxy-5-phenyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-13-9-10-8(11-12-9)7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOBHTSKYORBJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC(=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57295-52-0 |
Source


|
| Record name | 3-methoxy-5-phenyl-4H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6596806.png)
![1-methyl-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6596813.png)
![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B6596820.png)
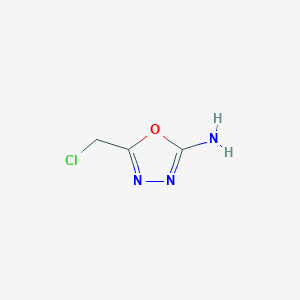
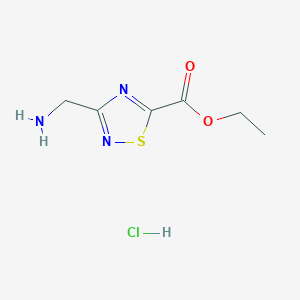


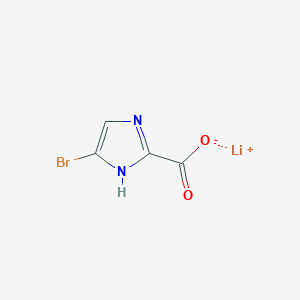
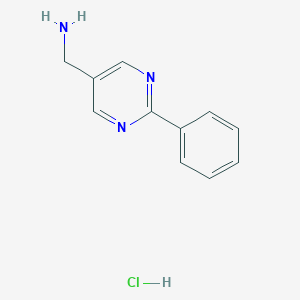

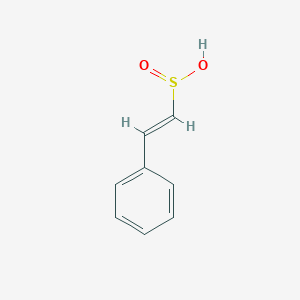
![7-phenylpyrrolo[1,2-a]pyrimidine](/img/structure/B6596896.png)
